BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: The Strategic Value of Strained Ring
Systems in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

Cyclobutane derivatives, once viewed as mere chemical curiosities, have emerged as powerful
building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain
(approximately 26 kcal/mol) provides a unique thermodynamic driving force for a variety of
selective chemical transformations, including ring-opening, ring-expansion, and annulation
reactions.[1] Among these, cyclobutanones serve as particularly versatile intermediates. The
strained four-membered ring not only imparts conformational rigidity—a highly desirable trait in
the design of enzyme inhibitors and other bioactive molecules—but also enhances the
electrophilicity of the ketone carbonyl group, making it a focal point for chemical modifications.
[2] This guide provides a detailed exploration of 2-propylcyclobutanone, a representative
substituted cyclobutanone, offering insights into its formal nomenclature, synthesis, chemical
behavior, and strategic applications for researchers, scientists, and drug development
professionals.

Part 1: Definitive Nomenclature and Structural
Elucidation

The foundation of any chemical study is the unambiguous identification of the molecule. While
commonly referred to as 2-propylcyclobutanone, the formal name under the International
Union of Pure and Applied Chemistry (IUPAC) guidelines provides precise structural
information.

IUPAC Naming Convention
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According to IUPAC rules for cyclic ketones, the carbonyl carbon is axiomatically assigned as
position '1' of the ring system.[3][4] The ring is then numbered to give any substituents the
lowest possible locant. For the structure in question, this results in the propyl group being at the
'2' position. Therefore, the definitive IUPAC name is 2-propylcyclobutan-1-one.[5]

The diagram below illustrates the IUPAC numbering priority for this molecule.

Cyclobutanone Ring - Numbering Priority
C1=0 1. Carbonyl Carbon (C1) is assigned position 1.
: | 2. Numbering proceeds to give the substituent

C2-Propy! S the lowest locant (C2).
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Caption: IUPAC numbering for 2-propylcyclobutan-1-one.

Key Physical and Chemical Properties

A summary of the essential physicochemical properties of 2-propylcyclobutan-1-one, computed
and reported in public databases, is provided below. This data is critical for planning reactions,
purification, and analytical characterization.
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Property Value Source

IUPAC Name 2-propylcyclobutan-1-one PubChem[5]
Molecular Formula C7H120 PubChem[5]
Molecular Weight 112.17 g/mol PubChem[5]
CAS Number 34995-23-8 ChemicalBook][6]
Boiling Point 73-75 °C (at 100 Torr) ChemicalBook][6]
Density (Predicted) 0.922 £ 0.06 g/cm3 ChemicalBook][6]
XLogP3 (Lipophilicity) 15 PubChem[5]

Part 2: Strategic Synthesis Methodologies

The construction of the cyclobutanone core is a pivotal challenge in organic synthesis. Several
reliable methods have been established, with the choice of route often depending on the
desired substitution pattern and stereochemical outcome.

[2+2] Cycloaddition: The Cornerstone of Cyclobutanone
Synthesis

The most prevalent and versatile method for constructing cyclobutanone rings is the [2+2]
cycloaddition of a ketene with an olefin.[7][8] This reaction is valued for its high regio- and
stereoselectivity, which arises from the specific electronic properties of the ketene cumulene
system.[1] For the synthesis of 2-propylcyclobutan-1-one, the logical precursors would be a
suitable ketene equivalent and 1-pentene.

The general workflow for this synthetic approach is depicted below.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylcyclobutanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylcyclobutanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylcyclobutanone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43093708.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43093708.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB43093708.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylcyclobutanone
https://www.researchgate.net/publication/233680375_Discovery_and_Development_of_Cyclobutanone-Based_Free_Radical_Ring_Expansion_and_Annulation_Reactions
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269998/
https://pubs.acs.org/doi/10.1021/cr010013a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

1-Pentene

(Propyl-substituted Alkene) —_—
- 2+2] Cycloaddition Forms Strained Ring
: SE)Iver]u ')I,'emp Control 9. 2-Propylcyclobutan-1-one

Ketene (or equivalent)
CH2=C=0

Click to download full resolution via product page

Caption: General workflow for [2+2] cycloaddition synthesis.

Experimental Protocol: Generalized [2+2] Ketene
Cycloaddition

This protocol describes a generalized procedure for the synthesis of a 2-substituted
cyclobutanone.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific
substrates and scales. All work should be conducted in a fume hood with appropriate personal
protective equipment.

o Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

 Inert Atmosphere: The system is purged with dry nitrogen or argon to ensure anhydrous and
anaerobic conditions, which is critical as ketenes and many reagents are sensitive to
moisture.

e Reactant Charging: The olefin (e.g., 1-pentene, 1.2 equivalents) is dissolved in an
appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) and added to the
reaction flask. The solution is cooled to a suitable temperature (typically between -78 °C and
0 °C) to control the exothermic nature of the reaction and minimize side products.
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o Ketene Generation/Addition: The ketene source is prepared. For laboratory scale, this often
involves the dehydrohalogenation of an acyl chloride (e.g., acetyl chloride) with a non-
nucleophilic base (e.qg., triethylamine). The acyl chloride is dissolved in the same anhydrous
solvent and added to the dropping funnel. The base (1.1 equivalents) is added to the
reaction flask. The acyl chloride solution is then added dropwise to the stirred olefin/base
mixture over 1-2 hours. The slow addition is crucial to keep the instantaneous concentration
of ketene low, preventing its dimerization to diketene.[1]

o Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or gas chromatography (GC) to determine the consumption of the starting olefin.

o Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous
solution of ammonium chloride. The organic layer is separated, and the aqueous layer is
extracted with the reaction solvent (e.g., 2 x 20 mL).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude
product is purified by flash column chromatography on silica gel or by vacuum distillation to
yield the pure 2-propylcyclobutan-1-one.

Alternative Synthetic Routes

While [2+2] cycloadditions are dominant, other strategic approaches exist:

e Ring Expansion of Cyclopropanols: The treatment of vinyl cyclopropyl alcohols with a
catalyst can induce a protio-semipinacol ring-expansion to furnish cyclobutanones bearing a-
quaternary centers.[9]

e One-Pot Cascade Reactions: Bifunctional catalysts (e.g., Pd/ZrO2) can facilitate a one-pot
synthesis of 2-alkyl cycloketones from aldehydes and larger cycloketones (e.g.,
cyclohexanone) via a cascade of aldol condensation and hydrogenation steps.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-propylcyclobutanone stems directly from its strained-ring structure,
which opens pathways to a diverse array of molecular architectures.
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Ring-Expansion and Annulation Reactions

The release of ring strain is a powerful thermodynamic driver for reactions that expand the four-
membered ring. Free radical-based ring expansions of cyclobutanone derivatives have proven
to be a fruitful area for developing novel synthetic methods.[7] For example, an alkoxy radical
generated from the cyclobutanone can undergo selective [3-scission to form larger seven- or
eight-membered rings.[7] This strategy is invaluable for constructing medium and large ring

systems that are otherwise difficult to access.
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Caption: Conceptual pathway for radical-induced ring expansion.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/233680375_Discovery_and_Development_of_Cyclobutanone-Based_Free_Radical_Ring_Expansion_and_Annulation_Reactions
https://www.researchgate.net/publication/233680375_Discovery_and_Development_of_Cyclobutanone-Based_Free_Radical_Ring_Expansion_and_Annulation_Reactions
https://www.benchchem.com/product/b12095275?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Discovery and Development

The cyclobutanone motif is not merely a synthetic intermediate but a valuable scaffold in
medicinal chemistry. Its rigid, well-defined three-dimensional structure can effectively orient
pharmacophoric groups for optimal interaction with biological targets.

e Enzyme Inhibition: The electrophilic carbonyl of the cyclobutanone can act as a "warhead,"
forming covalent or reversible adducts with nucleophilic residues (e.g., cysteine or serine) in
an enzyme's active site. Recently, a library of a-aminocyclobutanone derivatives was
designed and screened for inhibition of the bacterial enzyme diaminopimelate desuccinylase
(DapE), identifying several inhibitors with micromolar potency and highlighting their potential
as a new class of antibiotics.[2]

» Bioisosteric Replacement: The cyclobutane ring can serve as a rigid bioisostere for other
groups (like a gem-dimethyl group or a phenyl ring), helping to improve metabolic stability or
fine-tune binding affinity while maintaining a required molecular geometry.

o Access to Diverse Scaffolds: As demonstrated by their reactivity, cyclobutanones are
gateways to more complex structures. They have been utilized in multicomponent reactions,
such as the Ugi reaction, to rapidly generate libraries of complex molecules for high-
throughput screening.[11]

Conclusion

2-Propylcyclobutan-1-one exemplifies the strategic importance of strained-ring ketones in
modern organic chemistry. Its synthesis, primarily through robust [2+2] cycloaddition reactions,
provides access to a versatile chemical hub. The inherent ring strain dictates its reactivity,
enabling elegant ring-expansion and functionalization reactions that are central to the
construction of complex molecular targets. For researchers in drug discovery, the
cyclobutanone core offers a privileged scaffold—imparting conformational rigidity and providing
a reactive center for covalent modification—that continues to be exploited in the rational design
of novel therapeutics. A thorough understanding of its nomenclature, synthesis, and chemical
behavior is therefore essential for unlocking its full potential in advanced chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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